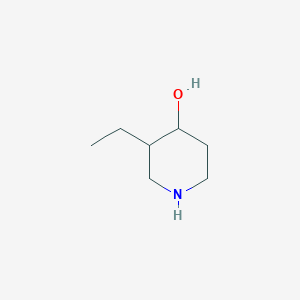

3-Ethylpiperidin-4-ol

説明

Structure

3D Structure

特性

CAS番号 |

373603-90-8 |

|---|---|

分子式 |

C7H15NO |

分子量 |

129.20 g/mol |

IUPAC名 |

3-ethylpiperidin-4-ol |

InChI |

InChI=1S/C7H15NO/c1-2-6-5-8-4-3-7(6)9/h6-9H,2-5H2,1H3 |

InChIキー |

JZCKXAOPAHWWOR-UHFFFAOYSA-N |

正規SMILES |

CCC1CNCCC1O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylpiperidin-4-ol: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 3-Ethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. Due to its specific substitution pattern, this molecule is not widely commercially available, making a thorough understanding of its synthesis and properties crucial for its application in research. This document delves into the stereochemical intricacies of the molecule, its predicted physicochemical properties, a detailed, scientifically-grounded protocol for its synthesis, and a discussion of its potential applications based on the known bioactivities of related compounds.

Molecular Structure and Chemical Identity

3-Ethylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two diastereomeric pairs: the cis isomers ((3R,4S) and (3S,4R)) and the trans isomers ((3R,4R) and (3S,4S)).

The relative orientation of the ethyl and hydroxyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents can be in equatorial positions, which is generally the more stable conformation.

Visualization of the Chemical Structure and Stereoisomers:

Caption: General structure of 3-Ethylpiperidin-4-ol with stereocenters marked.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3-Ethylpiperidin-4-ol, the following properties are predicted based on its structure and data from closely related analogs such as 1-Ethyl-3-piperidinol and N-Ethyl-4-hydroxypiperidine.[1][2][3][4]

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C7H15NO | - |

| Molecular Weight | 129.20 g/mol | - |

| CAS Number | Not assigned | - |

| Boiling Point | ~210-220 °C at 760 mmHg | Based on N-Ethyl-4-hydroxypiperidine[4] |

| Melting Point | Not available (likely a low-melting solid or a viscous liquid) | - |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Based on the presence of polar functional groups |

| pKa (of the amine) | ~9-10 | Typical for secondary amines in a piperidine ring |

Synthesis of 3-Ethylpiperidin-4-ol: A Practical Approach

The most logical and scientifically sound approach to synthesize 3-Ethylpiperidin-4-ol is through the reduction of a suitable precursor, 3-Ethyl-4-piperidone. The synthesis can be envisioned as a two-step process, starting from commercially available materials.

Synthetic Scheme:

Caption: Overall synthetic workflow for 3-Ethylpiperidin-4-ol.

Step 1: Synthesis of a Protected 3-Ethyl-4-piperidone (Hypothetical)

As 3-Ethyl-4-piperidone hydrochloride is commercially available, this step may be bypassed.[5] However, for a more comprehensive understanding, a plausible synthesis is outlined. A common method for synthesizing 3-substituted-4-piperidones is through a Mannich-type reaction or a Dieckmann condensation followed by alkylation. For the purpose of this guide, we will assume the availability of a suitable N-protected 3-ethyl-4-piperidone as the starting material for the key reduction step. The nitrogen of the piperidine ring is often protected (e.g., with a Boc or Cbz group) to prevent side reactions during subsequent steps.

Step 2: Stereoselective Reduction of N-Boc-3-ethyl-4-piperidone

The reduction of the ketone at the 4-position is a critical step that can lead to the formation of either the cis or trans diastereomer of 3-Ethylpiperidin-4-ol. The choice of reducing agent plays a crucial role in the stereochemical outcome.

-

For the synthesis of the cis-isomer: Bulky reducing agents, such as L-Selectride®, are known to favor attack from the less hindered face of the ketone, leading to the formation of the cis-alcohol.

-

For the synthesis of the trans-isomer: Less sterically demanding reducing agents, such as sodium borohydride (NaBH4), often result in the thermodynamically more stable trans-alcohol.

Experimental Protocol: Synthesis of trans-3-Ethylpiperidin-4-ol

This protocol is adapted from general procedures for the reduction of 4-piperidones.[6][7][8]

Materials:

-

N-Boc-3-ethyl-4-piperidone (1.0 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of N-Boc-3-ethyl-4-piperidone in methanol (0.1 M) at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-trans-3-ethylpiperidin-4-ol.

Step 3: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the free amine.

Experimental Protocol: Deprotection

Materials:

-

N-Boc-trans-3-ethylpiperidin-4-ol (1.0 eq)

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-trans-3-ethylpiperidin-4-ol in a minimal amount of 1,4-dioxane.

-

Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of trans-3-Ethylpiperidin-4-ol.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

The following are predicted spectral data for 3-Ethylpiperidin-4-ol based on the analysis of related structures.[9][10][11][12][13][14][15]

¹H NMR (in D₂O):

-

δ 3.0-3.5 (m): Protons on the carbons adjacent to the nitrogen (C2 and C6).

-

δ 3.6-4.0 (m): Proton on the carbon bearing the hydroxyl group (C4). The multiplicity and coupling constants will depend on the cis or trans configuration.

-

δ 1.5-2.2 (m): Protons on the piperidine ring (C3 and C5) and the methylene group of the ethyl substituent.

-

δ 0.9-1.1 (t): Methyl protons of the ethyl group.

¹³C NMR (in D₂O):

-

δ 65-75: Carbon bearing the hydroxyl group (C4).

-

δ 40-55: Carbons adjacent to the nitrogen (C2 and C6).

-

δ 30-45: Carbon bearing the ethyl group (C3).

-

δ 20-30: Methylene carbon of the ethyl group and the C5 carbon of the piperidine ring.

-

δ 10-15: Methyl carbon of the ethyl group.

IR Spectroscopy (neat or KBr pellet):

-

3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

3100-3300 cm⁻¹ (medium): N-H stretching vibration of the secondary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

1050-1150 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 129.

-

Major Fragmentation Peaks: Loss of water (M-18), loss of an ethyl group (M-29), and fragmentation of the piperidine ring.

Potential Applications in Drug Discovery

Visualization of Research Areas for Piperidine Derivatives:

Caption: Potential therapeutic areas for 3-alkyl-4-hydroxypiperidine derivatives.

Key areas of interest include:

-

Central Nervous System (CNS) Agents: The piperidine nucleus is a core component of many CNS-active drugs, including analgesics and antipsychotics.[16] The specific substitution pattern of 3-Ethylpiperidin-4-ol could be explored to develop novel ligands for various receptors and transporters in the brain.

-

Antimicrobial Agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[19] 3-Ethylpiperidin-4-ol could serve as a starting point for the synthesis of new antimicrobial compounds.

-

Enzyme Inhibitors: Substituted piperidines are known to act as inhibitors of various enzymes. The stereochemistry of 3-Ethylpiperidin-4-ol can be systematically varied to probe the active sites of target enzymes with high specificity.[20]

Conclusion

References

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. [Link]

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

-

New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed. [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

-

A Process For The Preparation Of 4 Hydroxypiperidines”. QuickCompany. [Link]

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

-

High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. ACS Publications. [Link]

-

NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... ResearchGate. [Link]

-

N-Ethyl-4-hydroxypiperidine. NIST WebBook. [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Wisconsin-La Crosse. [Link]

-

Piperidine, 3-ethyl-1-methyl-4-propyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

-

Piperidin-4-ol. PubChem. [Link]

-

N-Ethyl-4-hydroxypiperidine. Cheméo. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH&Co.KG. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]

- 3. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]

- 4. N-Ethyl-4-hydroxypiperidine | 3518-83-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. rsc.org [rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 3-Hydroxypiperidine(6859-99-0) 1H NMR [m.chemicalbook.com]

- 13. 3-Hydroxypiperidine(6859-99-0) IR Spectrum [chemicalbook.com]

- 14. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 15. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nwmedj.org [nwmedj.org]

- 20. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Ethylpiperidin-4-ol from substituted pyridines

Part 1: Comprehensive Search & Information Gathering

The user wants an in-depth technical guide on the "".

My initial search queries will be broad to capture the overall landscape and then become more specific to drill down into mechanisms, protocols, and the "why" behind experimental choices.

Initial Broad Queries:

-

synthesis of 3-ethylpiperidin-4-ol from substituted pyridines

-

synthesis of 3,4-substituted piperidines

-

reduction of substituted pyridines to piperidines

-

catalytic hydrogenation of functionalized pyridines

Intermediate, More Specific Queries (based on likely initial findings):

-

A likely starting material would be a 3-ethyl-4-hydroxypyridine or a protected version like 3-ethyl-4-methoxypyridine.

-

synthesis of 3-ethyl-4-hydroxypyridine

-

synthesis of 3-ethyl-4-methoxypyridine

-

catalytic hydrogenation of 3-ethyl-4-hydroxypyridine

-

reduction of 3-ethyl-4-methoxypyridine

-

-

The core transformation is the reduction of the pyridine ring. I need to understand the catalysts and conditions.

-

catalysts for pyridine hydrogenation (e.g., PtO2, Rh/C, Pd/C, Raney Nickel)

-

mechanism of pyridine hydrogenation

-

stereoselective synthesis of 3-substituted piperidin-4-ols (to address potential stereochemistry)

-

-

If a protected starting material like 4-methoxypyridine is used, a deprotection step will be necessary.

-

O-dealkylation of 4-methoxy-3-ethylpiperidine

-

cleavage of aryl methyl ethers

-

-

I also need to understand the challenges and the reasoning behind certain choices.

-

pyridine catalyst poisoning in hydrogenation

-

protecting groups for pyridine synthesis

-

acidic conditions for pyridine reduction

-

Based on this strategy, I will now generate the first set of Google searches.

Part 2: Structuring the Technical Guide

After analyzing the initial search results, a logical structure for the guide is emerging. I will not follow a rigid template but will design a narrative that flows from the problem to the solution, emphasizing the scientific rationale.

Proposed Structure:

-

Title: A Comprehensive Technical Guide to the Synthesis of 3-Ethylpiperidin-4-ol from Substituted Pyridine Precursors

-

Executive Summary: A high-level overview for professionals who need the key takeaways quickly. It will summarize the primary synthetic routes, key challenges (aromaticity, catalyst poisoning), and the most effective strategies identified.

-

Chapter 1: Introduction & Strategic Overview

-

1.1. The Significance of the 3-Ethylpiperidin-4-ol Scaffold: Briefly discuss its relevance in medicinal chemistry and drug development, establishing its importance.

-

1.2. The Pyridine-to-Piperidine Transformation: Core Challenges:

-

The energetic barrier of breaking aromaticity.

-

The role of the nitrogen lone pair: Lewis basicity and potential for catalyst poisoning.

-

The need for potent catalytic systems and often harsh conditions (high pressure/temperature).

-

-

1.3. Synthetic Strategy: A Two-Pronged Approach: Introduce the two main pathways that will be detailed:

-

Route A: Direct Hydrogenation of 3-Ethyl-4-hydroxypyridine.

-

Route B: Hydrogenation of a Protected Precursor (e.g., 3-Ethyl-4-methoxypyridine) followed by Deprotection.

-

-

Diagram: A high-level Graphviz diagram illustrating these two strategic pathways.

-

-

Chapter 2: Synthesis of Key Pyridine Intermediates

-

2.1. Synthesis of 3-Ethyl-4-methoxypyridine: Provide a detailed, plausible synthetic protocol for this key starting material. Explain the choice of reagents and reactions (e.g., starting from a commercially available chloropyridine).

-

2.2. Synthesis of 3-Ethyl-4-hydroxypyridine: Detail the synthesis, likely via demethylation of the methoxy precursor. Explain the rationale for choosing a specific demethylation agent (e.g., HBr, BBr3).

-

-

Chapter 3: Catalytic Hydrogenation of the Pyridine Ring

-

3.1. Theoretical Underpinnings & Catalyst Selection:

-

Mechanism of Action: Explain how heterogeneous catalysts (Pt, Pd, Rh, Ni) facilitate the addition of H2 across the aromatic ring.

-

The Role of Acidic Media: Discuss why acids like acetic acid are often required to protonate the pyridine nitrogen, activating the ring towards reduction and mitigating catalyst poisoning.

-

Comparative Analysis of Catalysts: Create a table summarizing the performance, pros, and cons of common catalysts (PtO₂, Rh₂O₃, Pd/C, Raney Ni) for this type of transformation. Cite sources for performance data.

-

-

3.2. Experimental Protocol: Hydrogenation of 3-Ethyl-4-methoxypyridine

-

Provide a detailed, step-by-step protocol using a specific catalyst (e.g., PtO₂ in acetic acid).

-

Include details on reactor setup (e.g., Parr shaker), catalyst loading, pressure, temperature, and workup procedures. This will be a "self-validating system" as required.

-

Diagram: A Graphviz workflow diagram for the hydrogenation experiment.

-

-

3.3. Experimental Protocol: Direct Hydrogenation of 3-Ethyl-4-hydroxypyridine

-

Discuss the specific challenges of hydrogenating the hydroxy-pyridine directly (tautomerism to pyridone).

-

Present a protocol, possibly using a more robust catalyst or specific conditions (e.g., in situ acylation with acetic anhydride as described in some patents) to overcome these challenges.

-

-

-

Chapter 4: Final Deprotection Step (for Route B)

-

4.1. Cleavage of the 4-Methoxy Ether:

-

Explain the necessity of this step if Route B was chosen.

-

Discuss common reagents for aryl methyl ether cleavage (HBr, BBr3) and the rationale for their selection (e.g., strength, selectivity, reaction conditions).

-

-

4.2. Experimental Protocol: O-Demethylation of 4-Methoxy-3-ethylpiperidine:

-

Provide a step-by-step protocol for the cleavage reaction.

-

Include safety precautions, reaction monitoring, and purification steps.

-

-

-

Chapter 5: Summary and Future Perspectives

-

5.1. Comparative Summary of Synthetic Routes: A table comparing Route A and Route B in terms of step count, overall yield, cost, and scalability considerations.

-

5.2. Emerging Trends: Briefly touch upon newer methods like electrocatalytic hydrogenation or the use of novel homogeneous catalysts as potential future directions.

-

-

References: A complete, numbered list of all cited sources with titles, sources, and clickable URLs.

This structure provides a logical narrative, addresses all core requirements, explains the "why" behind the science, and integrates the necessary visual and data presentation elements. I will now proceed with gathering the specific data and protocols to populate this structure.An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Title: A Comprehensive Technical Guide to the Synthesis of 3-Ethylpiperidin-4-ol from Substituted Pyridine Precursors

Executive Summary

The 3-ethylpiperidin-4-ol scaffold is a crucial heterocyclic motif frequently encountered in the development of novel pharmaceutical agents. Its synthesis, while conceptually straightforward via the reduction of a corresponding pyridine, presents significant chemical challenges rooted in the inherent stability of the aromatic pyridine ring and the Lewis basicity of the ring nitrogen. This guide provides an in-depth exploration of robust and field-proven strategies for the synthesis of 3-ethylpiperidin-4-ol, designed for practical application in research and development settings.

We will dissect two primary synthetic pathways: Route A , the direct catalytic hydrogenation of 3-ethyl-4-hydroxypyridine, and Route B , a more versatile approach involving the hydrogenation of a protected 3-ethyl-4-methoxypyridine intermediate followed by a final deprotection step. This document emphasizes the causality behind experimental choices, from the selection of starting materials and catalysts to the optimization of reaction conditions. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references. Through detailed experimental workflows, comparative data tables, and mechanistic diagrams, this guide aims to equip the reader with the necessary knowledge to confidently execute and adapt these syntheses for their specific research needs.

Chapter 1: Introduction & Strategic Overview

1.1 The Significance of the 3-Ethylpiperidin-4-ol Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic structures found in FDA-approved drugs and biologically active natural products.[1] The specific substitution pattern of 3-ethylpiperidin-4-ol offers a valuable three-dimensional architecture for probing receptor binding pockets, making it a desirable building block in medicinal chemistry. The development of modular and efficient synthetic routes is therefore a critical endeavor for accelerating drug discovery programs.[2][3][4][5]

1.2 The Pyridine-to-Piperidine Transformation: Core Challenges

The most atom-economical method for synthesizing piperidines is the catalytic hydrogenation of their pyridine precursors.[6] However, this transformation is not trivial and is governed by several key challenges:

-

Aromaticity: The pyridine ring possesses significant aromatic stability. Overcoming this energy barrier requires potent catalytic systems, often necessitating elevated pressures and temperatures.[6]

-

Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in both the pyridine starting material and the piperidine product can coordinate strongly to the surface of metal catalysts. This coordination can act as a poison, deactivating the catalyst and impeding the reaction.[1][6]

-

Substrate Reactivity: Electron-deficient pyridines are generally more difficult to reduce. The electronegative nitrogen atom makes the ring less susceptible to the electron donation from the catalyst surface that is a key step in hydrogenation.[7][8][9]

1.3 Synthetic Strategy: A Two-Pronged Approach

To navigate these challenges, two primary strategies are presented. The choice between them depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents.

-

Route A: Direct Hydrogenation. This route involves the direct reduction of 3-ethyl-4-hydroxypyridine. While more direct, it faces challenges related to the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms, which can complicate the hydrogenation process.[10]

-

Route B: Protected Intermediate. This strategy utilizes a more stable, protected precursor, 3-ethyl-4-methoxypyridine. The methoxy group prevents tautomerization and can facilitate a cleaner hydrogenation. The trade-off is the requirement for an additional deprotection step to reveal the final hydroxyl group.

Caption: High-level strategic pathways for the synthesis of 3-Ethylpiperidin-4-ol.

Chapter 2: Synthesis of Key Pyridine Intermediates

The success of the overall synthesis hinges on the efficient preparation of the requisite substituted pyridine precursors.

2.1 Synthesis of 3-Ethyl-4-methoxypyridine (Route B Precursor)

A common and practical approach to this intermediate begins with commercially available 4-methoxypyridine. The introduction of the ethyl group at the C3 position can be achieved through directed ortho-metalation, a powerful tool for functionalizing pyridine rings.

-

Directed Lithiation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or mesityllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1-2 hours at -78 °C to ensure complete lithiation at the C3 position.[11]

-

Alkylation: To the cold lithiated pyridine solution, add iodoethane (1.2 eq) dropwise. The reaction is typically rapid. Allow the mixture to stir at -78 °C for an additional hour before slowly warming to room temperature.

-

Quench and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-ethyl-4-methoxypyridine.

2.2 Synthesis of 3-Ethyl-4-hydroxypyridine (Route A Precursor)

This precursor is most conveniently prepared by the O-demethylation of the corresponding 4-methoxy derivative synthesized above. The choice of dealkylation agent is critical to ensure high yield and avoid side reactions.

-

Reaction Setup: To a solution of 3-ethyl-4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a strong Lewis acid like boron tribromide (BBr₃, 1.2 eq) at 0 °C. Alternatively, refluxing with 48% hydrobromic acid (HBr) is a classic and effective method.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to afford 3-ethyl-4-hydroxypyridine, which can be further purified by recrystallization if necessary.

Chapter 3: Catalytic Hydrogenation of the Pyridine Ring

This is the core transformation for converting the aromatic precursor into the desired saturated piperidine ring. The choice of catalyst and reaction conditions is paramount for achieving high conversion and selectivity.[12]

3.1 Theoretical Underpinnings & Catalyst Selection

The catalytic hydrogenation of pyridines is a challenging reaction that typically requires potent catalysts from the platinum group metals.[6][13]

-

Mechanism of Action: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C) provide a metallic surface onto which both hydrogen and the pyridine substrate adsorb. The reaction proceeds through the stepwise addition of hydrogen atoms to the aromatic ring.

-

The Role of Acidic Media: Performing the hydrogenation in an acidic solvent, most commonly glacial acetic acid, is a widely adopted strategy.[6][13] The acid protonates the basic nitrogen atom of the pyridine, forming a pyridinium salt.[7] This has two key benefits:

-

Activation: The positive charge on the pyridinium ion makes the ring more electron-deficient and thus more susceptible to reduction.

-

Mitigation of Poisoning: Protonation effectively "protects" the nitrogen's lone pair, preventing it from binding to and deactivating the catalyst surface.[1]

-

-

Electrocatalytic Alternatives: Modern approaches also include electrocatalytic hydrogenation, which can operate at ambient temperature and pressure, offering a more sustainable alternative. Rhodium-based catalysts have shown particularly high activity in these systems.[14]

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| PtO₂ (Adams') | 50-70 bar H₂, Acetic Acid, RT | Highly effective for a wide range of pyridines, reliable.[6][13] | Requires acidic media, can be expensive. |

| Rh₂O₃ or Rh/C | 5 bar H₂, TFE/HFIP, 40 °C | Very high activity under mild conditions, broad substrate scope.[1][15] | Rhodium is a costly precious metal. |

| Pd/C | H₂ (pressure varies), often with acidic additives | Widely available, effective for many reductions.[15] | Can be less effective for unactivated pyridines compared to Pt or Rh. |

| Raney Nickel | 7 bar H₂, Water/Alkaline, 100-110 °C | Cost-effective, highly active.[15] | Often requires higher temperatures and pressures, pyrophoric. |

3.2 Experimental Protocol: Hydrogenation of 3-Ethyl-4-methoxypyridine (Route B)

This protocol utilizes Adams' catalyst (PtO₂) in acetic acid, a robust and well-documented method for pyridine reduction.[13]

Caption: Experimental workflow for the catalytic hydrogenation of the pyridine intermediate.

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-ethyl-4-methoxypyridine (1.0 eq).[6]

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution.[6][13]

-

System Purge: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with high-purity hydrogen gas to 50-70 bar. Begin agitation (shaking or stirring) at room temperature. The reaction is exothermic and may require initial cooling.

-

Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

-

Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with additional acetic acid or methanol.

-

Isolation: Carefully neutralize the acidic filtrate by slowly adding it to a cooled, concentrated solution of sodium hydroxide or sodium bicarbonate. Extract the resulting aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxy-3-ethylpiperidine. This product may be pure enough for the next step or can be further purified via chromatography.

Chapter 4: Final Deprotection Step (for Route B)

The final step in Route B is the cleavage of the methyl ether to unmask the target 4-hydroxyl group.

4.1 Cleavage of the 4-Methoxy Ether

The conversion of the 4-methoxy-3-ethylpiperidine to the final 3-ethylpiperidin-4-ol is a standard O-demethylation. Using aqueous hydrobromic acid (HBr) at reflux is a common and powerful method for cleaving aryl or, in this case, vinylogous methyl ethers.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-methoxy-3-ethylpiperidine (1.0 eq) in 48% aqueous HBr.

-

Heating: Heat the mixture to reflux (typically around 120-125 °C) and maintain for several hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Neutralization: Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a strong base, such as solid NaOH or a concentrated aqueous solution, while cooling in an ice bath. Adjust the pH to >10.

-

Extraction and Purification: Extract the basic aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 3-ethylpiperidin-4-ol can be purified by recrystallization or column chromatography to yield the final product.

Chapter 5: Summary and Future Perspectives

5.1 Comparative Summary of Synthetic Routes

| Parameter | Route A (Direct Hydrogenation) | Route B (Protected Intermediate) |

| Step Count | 2 (Synthesis, Hydrogenation) | 3 (Synthesis, Hydrogenation, Deprotection) |

| Key Challenge | Potential for low yield/side reactions due to pyridone tautomerism. | Additional synthetic step required. |

| Advantages | More convergent and atom-economical. | Generally cleaner and more reliable hydrogenation step. |

| Overall Yield | Potentially lower and more variable. | Often higher and more reproducible. |

| Scalability | May require more process optimization for scale-up. | More straightforward to scale due to cleaner transformations. |

5.2 Emerging Trends

The field of N-heterocycle synthesis is continuously evolving. While the catalytic hydrogenation methods described herein are robust and reliable, researchers should remain aware of emerging technologies. Organocatalysis and the development of non-precious metal catalysts (e.g., cobalt-based systems) for pyridine hydrogenation are active areas of research that promise more sustainable and cost-effective syntheses in the future.[16] Furthermore, flow chemistry approaches to hydrogenation can offer enhanced safety, control, and scalability for these critical transformations.

References

- A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. (2025). Benchchem.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.

- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.

- Pyridine. Wikipedia.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom

- Donahue, J. P., & Anderson, W. K. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.

- A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. (n.d.). SciSpace.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

- Heterocyclic Compounds. (n.d.). University of Illinois Chicago.

- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Stereoselective Synthesis of Substituted Piperidin-4-ols. (2011). Synfacts.

- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.

- Piperidin-4-one: the potential pharmacophore. (2013). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.

- Hydrogenation Catalysts. (n.d.). Tokyo Chemical Industry.

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. scispace.com [scispace.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Sci-Hub. Stereoselective Synthesis of Substituted Piperidin-4-ols / Synfacts, 2011 [sci-hub.jp]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

The 3-Ethylpiperidin-4-ol Scaffold: A Technical Guide to its Synthesis, Biological Activity, and Structure-Activity Relationships as Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Ring in Medicinal Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets.[1] Within this broad class of compounds, 3-substituted-4-hydroxypiperidines have emerged as a particularly fruitful area of research, especially in the pursuit of novel analgesics.[4] This technical guide focuses on the 3-Ethylpiperidin-4-ol core and its analogs, providing an in-depth exploration of their synthesis, biological activity as opioid receptor modulators, and the critical structure-activity relationships (SAR) that govern their pharmacological profiles.

Synthesis of the 3-Ethylpiperidin-4-ol Core and its Analogs

The synthesis of 3-ethylpiperidin-4-ol and its derivatives can be achieved through several strategic routes, often starting from readily available materials. A common approach involves the construction of a substituted piperidin-4-one precursor, followed by stereoselective reduction of the ketone.

General Synthetic Pathway

A versatile method for the synthesis of N-substituted 3-ethyl-4-hydroxypiperidines commences with the preparation of an N-protected 3-ethyl-4-oxopiperidine intermediate. This can be followed by reduction and subsequent N-alkylation or N-acylation to generate a library of analogs.

Caption: General synthetic scheme for 3-Ethylpiperidin-4-ol analogs.

Detailed Experimental Protocol: Synthesis of N-Boc-3-ethyl-4-hydroxypiperidine

This protocol outlines a representative synthesis of an N-protected 3-ethyl-4-hydroxypiperidine intermediate.

Step 1: Synthesis of N-Boc-3-ethyl-4-oxopiperidine

-

To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-ethyl-4-oxopiperidine.

Step 2: Reduction to N-Boc-3-ethyl-4-hydroxypiperidine

-

Dissolve N-Boc-3-ethyl-4-oxopiperidine (1.0 eq.) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the methanol under reduced pressure and add water to the residue.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-ethyl-4-hydroxypiperidine as a mixture of cis and trans isomers. The isomers can be separated by column chromatography.[4]

Biological Activity: Modulation of Opioid Receptors

The primary biological targets for 3-ethylpiperidin-4-ol analogs in the context of analgesia are the opioid receptors, particularly the mu-opioid receptor (MOR).[2][5] These G-protein coupled receptors (GPCRs) are central to the modulation of pain perception.

Mechanism of Action: Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist, such as a potent 3-ethylpiperidin-4-ol analog, initiates an intracellular signaling cascade that ultimately leads to an analgesic effect. This signaling is primarily mediated through the Gi/o pathway.

Caption: Mu-Opioid Receptor (MOR) signaling pathway activated by an agonist.

Structure-Activity Relationship (SAR) of 3-Ethylpiperidin-4-ol Analogs

The analgesic potency and efficacy of 3-ethylpiperidin-4-ol analogs are highly dependent on the nature and stereochemistry of substituents on the piperidine ring.

Substituents at the Piperidine Nitrogen (N1)

The substituent at the N1 position plays a crucial role in determining the compound's activity. Generally, N-phenacyl and related aromatic substitutions can lead to potent analgesic activity.[3] The nature of the substituent on the phenyl ring of the phenacyl moiety also influences activity, with halogenated derivatives often showing enhanced potency.[3]

Stereochemistry at C3 and C4

The relative stereochemistry of the ethyl group at C3 and the hydroxyl group at C4 is a critical determinant of opioid receptor binding and functional activity. The trans and cis isomers can exhibit significantly different pharmacological profiles. While direct data for 3-ethyl analogs is limited, studies on closely related 3-methyl analogs suggest that the trans configuration is often preferred for potent opioid antagonist activity, while the cis configuration can lead to agonist or mixed agonist-antagonist properties.[6]

Substituents on the 4-Aryl Group

For analogs that incorporate a 4-aryl group in addition to the 4-hydroxyl (a common structural motif in potent opioids), the substitution pattern on the aryl ring is critical. A meta-hydroxyl group on a 4-phenyl ring is a classic feature of many potent opioid ligands, as it is thought to mimic the phenolic hydroxyl of morphine.[7]

| Compound Series | Key Structural Features | General Biological Activity | Reference |

| N-Phenacyl-4-hydroxypiperidines | Variously substituted phenacyl groups at N1. | Analgesic activity, with halogenated derivatives showing higher potency. | [3] |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | N-methyl and N-phenylpropyl substituents. | Opioid receptor antagonists. The 3- and 4-methyl groups enhance antagonist potency. | [6] |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Phenacyl substitutions at N1. | Significant analgesic and antiplatelet activity. | [5] |

| Alkyl Piperidine Derivatives | Quaternary salts with phenacyl bromides. | Varying degrees of analgesic activity, with some derivatives showing high potency. | [1] |

Experimental Protocols for Biological Evaluation

In Vitro: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 3-ethylpiperidin-4-ol analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

-

Membrane Preparation: Utilize cell membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand Binding: Conduct competitive binding assays using a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR).

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.[6]

In Vivo: Tail-Immersion Test for Analgesic Activity

Objective: To evaluate the analgesic efficacy of 3-ethylpiperidin-4-ol analogs in an animal model of acute thermal pain.[1][2]

Methodology:

-

Animal Model: Use male Swiss albino mice.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like pethidine.

-

Baseline Latency: Before drug administration, measure the baseline tail-flick latency by immersing the distal part of the tail in a water bath maintained at 55 ± 0.5 °C.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

-

Cut-off Time: A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Data Analysis: Calculate the percentage of maximal possible analgesic effect (%MPE) and compare the results between treatment groups.

Conclusion

The 3-ethylpiperidin-4-ol scaffold represents a promising platform for the design and development of novel opioid receptor modulators with potential therapeutic applications in pain management. The synthetic accessibility of this core allows for systematic structural modifications to explore the structure-activity landscape. A thorough understanding of the SAR, particularly the influence of N-substituents and the stereochemistry at the 3 and 4 positions, is paramount for optimizing potency, selectivity, and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of new 3-ethylpiperidin-4-ol analogs, paving the way for the discovery of next-generation analgesics.

References

- Siddiqui, A. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Journal of Pharmacy Research, 7(5), 423-428.

- Jamil, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 7(3), 071-079.

-

Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Magazine, 8(32), 317-321.[5]

-

Pervez, H., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(5), 984-991.[3]

-

Wang, Y., et al. (2021). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Green Chemistry, 23(14), 5061-5067.[4]

-

Saeed, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Magazine, 8(32), 317.[8]

-

Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.

-

Jones, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3132-3140.[6]

-

Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.[7]

-

Li, J. L., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9376-9391.[9]

-

Zhang, X., et al. (1999). Probes for Narcotic Receptor Mediated Phenomena. 26. 1-3 Synthesis and Biological Evaluation of Diarylmethylpiperazines and Related Analogues as Novel, Nonpeptidic δ Opioid Receptor Ligands. Journal of Medicinal Chemistry, 42(26), 5455-5463.[10]

-

Le, T. M., et al. (2015). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Chemical Neuroscience, 6(10), 1735-1744.[11]

-

BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.[12]

-

BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. BenchChem.[13]

-

Portoghese, P. S., et al. (1981). 4-Anilidopiperidine Analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as Ring-Expanded Analogues. Journal of Medicinal Chemistry, 24(7), 782-787.[14]

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P

- Fessard, T. C., & Motoyoshi, H. (2018). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Current Organic Chemistry, 22(10), 957-975.

- A Process For The Preparation Of 4 Hydroxypiperidines” - QuickCompany.

-

Szymańska, E., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 698.[15]

-

Jones, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3132-3140.[16]

- Al-Said, M. S., et al. (2011). ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. ChemInform, 42(32), no-no.

-

Overman, L. E., & Wolfe, J. P. (1996). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. The Journal of Organic Chemistry, 61(21), 7462-7469.[17]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Pharmacological Translation of 3-Ethylpiperidin-4-ol: From Chemical Scaffold to Therapeutic Target

Executive Summary: The Piperidine Scaffold in Drug Design

In modern drug discovery, 3-Ethylpiperidin-4-ol is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly privileged, stereochemically rich chemical intermediate used to synthesize complex pharmacophores[1]. The piperidine ring provides a basic nitrogen that ensures favorable pharmacokinetic properties (such as solubility and metabolic stability), while the 3-ethyl and 4-hydroxyl substitutions offer critical geometric vectors for receptor binding.

Specifically, the hydroxyl group acts as a potent hydrogen bond donor/acceptor, and the ethyl group provides necessary steric bulk to occupy hydrophobic pockets within target proteins[1]. By controlling the stereochemistry (e.g., isolating the (3R,4S) or (3S,4R) enantiomers), medicinal chemists utilize this scaffold to achieve high-affinity interactions with two primary pharmacological targets: GPR40 (FFAR1) for metabolic disorders and Diacylglycerol Kinases (DGK α/ζ ) for immuno-oncology[1][2].

Target Axis I: GPR40 (FFAR1) Modulation in Metabolic Disease

Mechanistic Rationale

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β -cells[3]. It is endogenously activated by medium-to-long-chain fatty acids. Activation of GPR40 triggers a Gq -coupled signaling cascade that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and diacylglycerol (DAG). The subsequent binding of IP3 to the endoplasmic reticulum mobilizes intracellular calcium ( Ca2+ ), which strictly promotes glucose-stimulated insulin secretion (GSIS)[3].

Derivatives of 3-ethylpiperidin-4-ol (specifically substituted pyrrolidine and piperidine analogs) have been engineered as potent allosteric agonists of GPR40 to treat Type 2 Diabetes without inducing the hypoglycemia commonly associated with sulfonylureas[1].

Experimental Workflow: Self-Validating FLIPR Calcium Mobilization Assay

To rigorously validate the target engagement of a 3-ethylpiperidin-4-ol derived GPR40 agonist, a self-validating system must be employed to prove that the observed calcium flux is exclusively Gq -dependent.

-

Step 1: Cell Line Selection & Preparation: Plate CHO (Chinese Hamster Ovary) cells stably transfected with human GPR40.

-

Causality: Wild-type CHO cells lack endogenous GPR40. Using a transfected line alongside a wild-type negative control ensures the compound's activity is strictly target-specific, eliminating off-target GPCR activation.

-

-

Step 2: Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) and a masking dye to reduce background extracellular fluorescence.

-

Step 3: Orthogonal Inhibition (The Self-Validating Step): Pre-incubate a subset of the GPR40-expressing wells with YM-254890 , a highly specific pharmacological inhibitor of the Gq protein complex.

-

Causality: If the synthesized piperidine derivative truly signals through the GPR40- Gq axis, the calcium flux will be completely ablated in the YM-254890 treated wells. This internal control prevents false positives caused by ionophore-like activity or non-specific membrane disruption.

-

-

Step 4: Agonist Addition & Kinetic Reading: Inject the piperidine derivative and measure the transient peak of fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the EC50 based on the area under the curve (AUC).

Fig 1. GPR40 activation by piperidine derivatives leading to insulin secretion.

Target Axis II: Diacylglycerol Kinase (DGK α/ζ ) Inhibition in Immuno-Oncology

Mechanistic Rationale

Diacylglycerol kinases (DGK α and ζ ) are lipid kinases that regulate immune responses by phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA)[4]. In T cells, DAG is a critical secondary messenger downstream of the T Cell Receptor (TCR) that drives cell activation and proliferation via the RasGRP1 and PKC θ pathways. By rapidly clearing DAG, DGKs act as intracellular immune checkpoints that terminate TCR signaling and induce T cell anergy[4].

Substituted bicyclic piperidine derivatives—synthesized utilizing the 3-ethylpiperidin-4-ol core—have been identified as potent, selective inhibitors of DGK α/ζ . By blocking this enzyme, these compounds sustain DAG levels, thereby restoring T cell functionality in immunosuppressive tumor microenvironments[2].

Experimental Workflow: T Cell Proliferation and Lipidomic Profiling

To prove that a 3-ethylpiperidin-4-ol derivative acts as a DGK inhibitor, the protocol must link the biochemical lipid shift directly to the functional immune phenotype.

-

Step 1: Primary T Cell Isolation & Sub-optimal Stimulation: Isolate human CD3+ T cells from PBMCs. Stimulate them using plate-bound anti-CD3 and soluble anti-CD28 at sub-optimal concentrations.

-

Causality: Sub-optimal stimulation mimics the anergic state of T cells in a tumor microenvironment. A full stimulation would mask the therapeutic window of the DGK inhibitor, making it impossible to observe the drug's enhancing effect.

-

-

Step 2: Compound Treatment: Treat the cells with varying concentrations of the piperidine-derived DGK inhibitor.

-

Step 3: Orthogonal Validation (The Self-Validating Step): Split the treated cell population into two parallel analytical streams:

-

Stream A (Biochemical Target Engagement): Lyse the cells and perform LC-MS/MS lipidomics to quantify the intracellular DAG to PA ratio. A successful DGK inhibitor must show a statistically significant accumulation of DAG and depletion of PA.

-

Stream B (Functional Phenotype): Collect the supernatant and perform an ELISA for Interleukin-2 (IL-2) secretion, alongside a flow cytometry assay for Ki-67 (proliferation marker).

-

Causality: By correlating the exact IC50 of the DAG:PA lipid shift (Stream A) with the EC50 of IL-2 secretion (Stream B), the system self-validates that the phenotypic T cell activation is mechanistically driven by DGK inhibition, rather than off-target mitogenic effects.

-

Fig 2. DGK inhibition by piperidine scaffolds sustains DAG signaling for T cell activation.

Quantitative Structure-Activity Data

The following table summarizes the divergent pharmacological utility of the 3-ethylpiperidin-4-ol scaffold based on its structural integration into different drug classes.

| Target | Disease Area | Receptor/Enzyme Class | Role of 3-Ethylpiperidin-4-ol Scaffold | Primary Readout |

| GPR40 (FFAR1) | Type 2 Diabetes | GPCR ( Gq -coupled) | Provides hydrophobic anchoring (ethyl) and H-bonding (hydroxyl) in the allosteric site. | Intracellular Ca2+ flux (GSIS) |

| DGK α/ζ | Immuno-Oncology | Lipid Kinase | Serves as the core structural motif for bicyclic hinge-binding to the kinase domain. | DAG accumulation & IL-2 secretion |

References

- Title: WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes Source: Google Patents URL

- Title: ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators Source: Google Patents URL

Sources

- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]

- 2. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]

- 3. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]

- 4. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Medicinal Chemistry

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. A nuanced understanding of stereoisomerism is therefore not merely an academic exercise but a crucial component of designing safe and effective therapeutic agents. This guide delves into the core stereochemical principles and practical analytical considerations of 3-Ethylpiperidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The piperidine ring is a prevalent structural motif in many biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of 3-Ethylpiperidin-4-ol gives rise to a fascinating array of stereoisomers, each with the potential for unique interactions with biological targets.

This document will provide a comprehensive exploration of the isomers of 3-Ethylpiperidin-4-ol, detailing their structural relationships, methods for their stereoselective synthesis, and the analytical techniques required for their separation and characterization. For drug development professionals, a thorough grasp of these concepts is indispensable for navigating the complexities of structure-activity relationships (SAR) and ensuring the development of single-isomer drugs with optimal therapeutic indices.

The Isomeric Landscape of 3-Ethylpiperidin-4-ol

3-Ethylpiperidin-4-ol possesses two chiral centers, at carbon 3 (C3) and carbon 4 (C4), where the ethyl and hydroxyl groups are attached, respectively. The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These isomers can be classified into two pairs of enantiomers.

Understanding the Isomeric Relationships

The four stereoisomers of 3-Ethylpiperidin-4-ol exist as two diastereomeric pairs. Within each pair, the two molecules are non-superimposable mirror images of each other, known as enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties.[2]

The isomers are also classified based on the relative orientation of the ethyl and hydroxyl substituents on the piperidine ring:

-

cis Isomers: The ethyl and hydroxyl groups are on the same side of the piperidine ring.

-

trans Isomers: The ethyl and hydroxyl groups are on opposite sides of the piperidine ring.

Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (R/S) System

To unambiguously describe the three-dimensional arrangement of atoms at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[3][4][5] This system assigns a priority (1-4, with 1 being the highest) to each of the four groups attached to the chiral carbon based on atomic number.

A simplified workflow for assigning R/S configuration:

-

Prioritize: Assign priorities to the four substituents attached to the chiral center. Higher atomic numbers receive higher priority.[3]

-

Orient: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.

-

Trace: Trace a path from priority 1 to 2 to 3.

-

Assign: If the path is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right). If the path is counter-clockwise, it is designated as 'S' (from the Latin sinister, for left).[5]

Applying these rules to the chiral centers of 3-Ethylpiperidin-4-ol allows for the precise naming of each of the four stereoisomers:

-

(3R, 4R)-3-Ethylpiperidin-4-ol

-

(3S, 4S)-3-Ethylpiperidin-4-ol

-

(3R, 4S)-3-Ethylpiperidin-4-ol

-

(3S, 4R)-3-Ethylpiperidin-4-ol

The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair (the trans isomers), while the (3R, 4S) and (3S, 4R) isomers form the other enantiomeric pair (the cis isomers).

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The synthesis of specific stereoisomers of 3,4-disubstituted piperidines is a significant area of research, with various strategies developed to control the relative and absolute stereochemistry.[6] Approaches often involve either the stereoselective reduction of a precursor ketone or the use of chiral starting materials or catalysts.

Diastereoselective Reduction of 3-Ethylpiperidin-4-one

A common synthetic route to 3-Ethylpiperidin-4-ol involves the reduction of the corresponding ketone, 3-Ethylpiperidin-4-one. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol.

-

Kinetic vs. Thermodynamic Control: The formation of either the cis or trans isomer can be favored by selecting conditions that promote either kinetic or thermodynamic control. For instance, in related systems, Lewis acid catalysts at low temperatures have been shown to favor the formation of the kinetically preferred cis isomer, which can then isomerize to the more thermodynamically stable trans isomer upon warming.[6]

Asymmetric Synthesis

To obtain enantiomerically pure isomers, asymmetric synthesis methods are employed. These can include:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

-

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can promote the formation of one enantiomer over the other in a cyclization reaction to form the piperidine ring.[1]

-

Substrate-Controlled Synthesis: Starting with an enantiomerically pure precursor can dictate the stereochemistry of the final product.

The synthesis of specific stereoisomers of substituted piperidines is often a multi-step process that requires careful planning and execution to achieve high diastereomeric and enantiomeric purity.[7][8]

Analytical Characterization and Separation of Isomers

The separation and characterization of the stereoisomers of 3-Ethylpiperidin-4-ol are critical for understanding their individual properties and biological activities. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

-

Common CSPs: Polysaccharide-based CSPs are widely used and have shown good performance in separating various chiral compounds, including piperidine derivatives.[9][10]

-

Mobile Phase Optimization: The choice of mobile phase, including the use of additives, is crucial for achieving optimal separation. For basic compounds like piperidines, the addition of a small amount of an amine can improve peak shape.[9]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) to identify the one that provides the best selectivity for the isomers of 3-Ethylpiperidin-4-ol.

-

Mobile Phase Development: Begin with a standard mobile phase for the chosen column type (e.g., a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol for normal-phase HPLC).

-

Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the stereoisomers.[9]

-

Detection: Utilize a suitable detector, such as a UV detector, to monitor the elution of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis vs. trans) of the isomers.

-

1H NMR: The coupling constants (J-values) between the protons on C3 and C4 can provide information about their dihedral angle and thus their relative orientation. In a chair conformation, a larger coupling constant is typically observed for diaxial protons (trans isomer), while smaller coupling constants are expected for axial-equatorial or diequatorial protons (cis isomer).

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can be used to identify protons that are close to each other in space, providing definitive evidence for the cis or trans relationship between the ethyl and hydroxyl groups.[11]

X-ray Crystallography

For crystalline derivatives of 3-Ethylpiperidin-4-ol, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry.[12] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

The Impact of Stereochemistry on Biological Activity

The distinct three-dimensional shapes of the stereoisomers of 3-Ethylpiperidin-4-ol can lead to significant differences in their interactions with chiral biological macromolecules such as enzymes and receptors. It is well-established that the stereochemistry of piperidine-containing molecules can profoundly influence their biological activity.[13][14]

For example, in a study of a series of piperidin-3-ol derivatives, the stereochemistry at the chiral centers was found to be a critical determinant of their affinity for monoamine transporters.[15][16] The different isomers exhibited varying potencies at the dopamine, norepinephrine, and serotonin transporters, highlighting the importance of stereochemical control in the design of transporter-targeted drugs. In some cases, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer).

Therefore, the synthesis and biological evaluation of individual stereoisomers of 3-Ethylpiperidin-4-ol are essential for identifying the optimal candidate for further drug development. This approach allows for a more precise understanding of the structure-activity relationship and can lead to the development of safer and more efficacious medicines.

Conclusion

The stereochemistry of 3-Ethylpiperidin-4-ol is a multifaceted topic with profound implications for its potential applications in medicinal chemistry. The existence of four distinct stereoisomers necessitates a rigorous approach to their synthesis, separation, and characterization. A thorough understanding of the principles of stereoisomerism, coupled with the application of modern analytical techniques, is crucial for any research and development program involving this important heterocyclic scaffold. As the pharmaceutical industry continues to move towards the development of single-isomer drugs, the in-depth knowledge presented in this guide will be invaluable for scientists working to unlock the full therapeutic potential of 3-Ethylpiperidin-4-ol and its derivatives.

References

-

Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. (2009). ChemMedChem. Available at: [Link]

-

Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Natural Product Research. Available at: [Link]

-

Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. (2009). PubMed. Available at: [Link]

-

The R and S Convention for Absolute Configuration. (n.d.). University of Calgary. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (2011). Rasayan Journal of Chemistry. Available at: [Link]

-

Stereochemistry - R S Configuration & Fischer Projections. (2021). The Organic Chemistry Tutor. Available at: [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (2014). Journal of Molecular Structure. Available at: [Link]

-

Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. (2012). Chinese Pharmaceutical Journal. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2023). Royal Society of Chemistry. Available at: [Link]

-

R & S Configuration | Rules & Examples. (n.d.). Study.com. Available at: [Link]

-

Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: preparation and biological activities. (1988). PubMed. Available at: [Link]

-

How to Determine the R and S Configuration. (2025). Chemistry Steps. Available at: [Link]

-

Cis-Trans Isomers (Geometric Isomers). (2022). Chemistry LibreTexts. Available at: [Link]

-

8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Vancouver Island University. Available at: [Link]

-

Cis–trans isomerism. (n.d.). Wikipedia. Available at: [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]

-

Piperidin-4-ol. (n.d.). PubChem. Available at: [Link]

-

Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2006). The Journal of Organic Chemistry. Available at: [Link]

-

Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. (1984). PubMed. Available at: [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (1998). Indian Journal of Chemistry. Available at: [Link]

-

1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity. Available at: [Link]

-

Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. (2025). Fine Chemical Engineering. Available at: [Link]

-

Cis-Trans Isomers and its Differences in Properties. (2021). Longdom Publishing. Available at: [Link]

-

Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. (2016). The Organic Chemistry Tutor. Available at: [Link]

-

stereochemistry and biological activity of drugs. (n.d.). SlideShare. Available at: [Link]

-

geometric (cis / trans) isomerism. (2020). Chemguide. Available at: [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). White Rose Research Online. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. Available at: [Link]

-